REACTION_CXSMILES
|
[Na].[CH3:2][CH:3]([C:9](OCC)=O)[C:4]([O:6]CC)=O.[Br:14][C:15]1[CH:16]=[CH:17][C:18]([CH3:23])=[C:19]([CH:22]=1)CCl.[OH-].[K+].O=S(Cl)[Cl:28]>C(O)C.O>[Br:14][C:15]1[CH:22]=[CH:19][C:18]([CH3:23])=[C:17]([CH2:9][CH:3]([CH3:2])[C:4]([Cl:28])=[O:6])[CH:16]=1 |f:3.4,^1:0|
|
Name
|
|
Quantity
|
72 g
|
Type
|
reactant
|
Smiles
|
CC(C(=O)OCC)C(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC(=C(CCl)C1)C
|
Name
|
ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
105 mL
|
Type
|
reactant
|
Smiles
|
O=S(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
This mixture was stirred for 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
above was added
|
Type
|
STIRRING
|
Details
|
by vigorous stirring at such a rate as
|
Type
|
TEMPERATURE
|
Details
|
to maintain gentle reflux
|
Type
|
TEMPERATURE
|
Details
|
This mixture was refluxed for an additional 2 h
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was refluxed for 4 h
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
formed
|
Type
|
DISTILLATION
|
Details
|
Ethanol and water were distilled off until temperature
|
Type
|
CUSTOM
|
Details
|
reached 95° C.
|
Type
|
ADDITION
|
Details
|
1000 ml of water and then 12 M HCl (to pH 1) were added to the residue
|
Type
|
FILTRATION
|
Details
|
The precipitated substituted methylmalonic acid was filtered off
|
Type
|
WASH
|
Details
|
washed with 3×100 ml of water
|
Type
|
CUSTOM
|
Details
|
decarboxylated at 180° C.
|
Type
|
CUSTOM
|
Details
|
to give 3-(5-bromo-2-methylphenyl)-2-methylpropanoic
|
Type
|
STIRRING
|
Details
|
was stirred at room temperature for 24 hours
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
After evaporation of an excess of thionyl chloride
|
Type
|
DISTILLATION
|
Details
|
the residue was distilled in vacuum
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC(=C(C1)CC(C(=O)Cl)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 85.3 g | |
YIELD: PERCENTYIELD | 75% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |